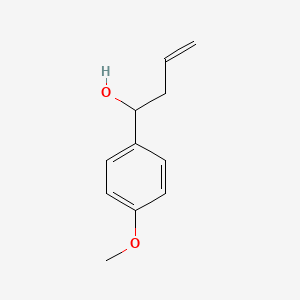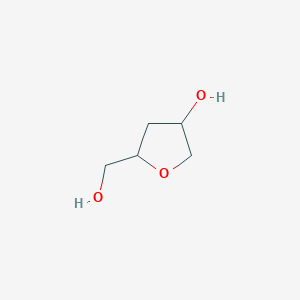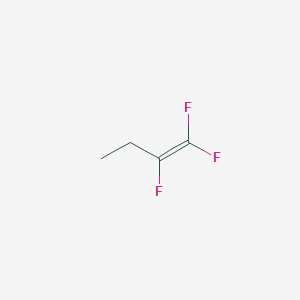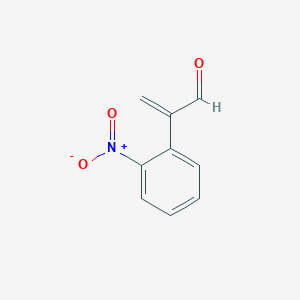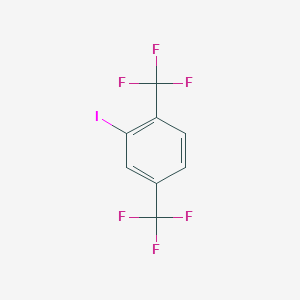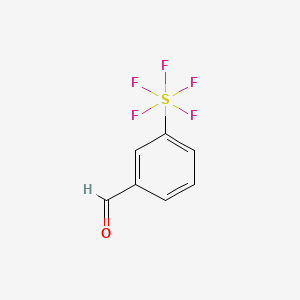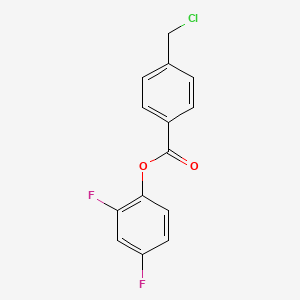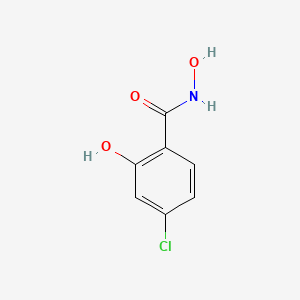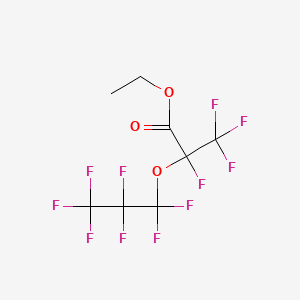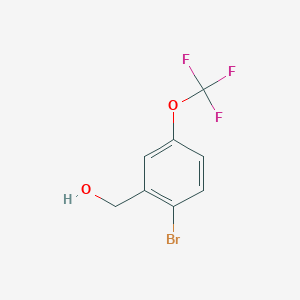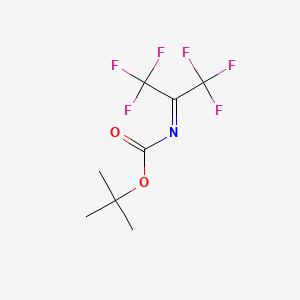
tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate
Descripción general
Descripción
Tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate is a chemical compound that is widely used in scientific research. It is a white crystalline solid that has a molecular formula of C9H11F6NO2. This compound is also known by its trade name, Fluoromethylketone.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate involves the irreversible binding of the compound to the active site of serine proteases. This binding prevents the enzyme from carrying out its normal physiological function, leading to a decrease in enzyme activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate include the inhibition of serine protease activity. This inhibition can lead to a wide range of effects, depending on the specific serine protease that is being targeted. For example, inhibition of blood coagulation serine proteases can lead to a decrease in blood clotting, while inhibition of inflammatory serine proteases can lead to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate in lab experiments include its high potency and specificity for serine proteases. This compound is also stable and easy to handle, making it a popular choice for researchers. However, one limitation of using this compound is its irreversible binding to serine proteases, which can make it difficult to study the effects of enzyme inhibition over time.
Direcciones Futuras
There are several future directions for research involving tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate. One area of interest is the development of new inhibitors that are more specific and potent than this compound. Another area of interest is the study of the physiological effects of serine protease inhibition in different disease states, such as cancer and autoimmune disorders. Finally, there is also interest in the development of new methods for delivering serine protease inhibitors to specific tissues, such as tumors, in order to improve their therapeutic efficacy.
Aplicaciones Científicas De Investigación
Tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate is widely used in scientific research as an inhibitor of serine proteases. Serine proteases are enzymes that are involved in a wide range of physiological processes, including blood coagulation, inflammation, and digestion. Tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate inhibits the activity of these enzymes by irreversibly binding to their active sites.
Propiedades
IUPAC Name |
tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F6NO2/c1-6(2,3)17-5(16)15-4(7(9,10)11)8(12,13)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAGBEAAYGYUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373847 | |
| Record name | tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate | |
CAS RN |
52786-55-7 | |
| Record name | tert-Butyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



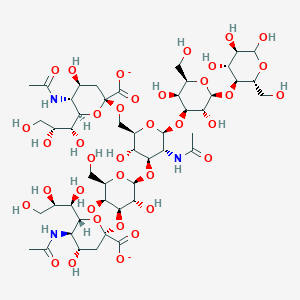
![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)
